

An In-depth Technical Guide to the Physicochemical Properties of o-Thymotic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Cat. No.: B1200341

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Thymotic acid, also known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a salicylic acid derivative with potential applications in various scientific fields, including drug development, owing to its structural similarity to known active compounds.^[1] A thorough understanding of its physicochemical properties is fundamental for its formulation, delivery, and interaction with biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of o-thymotic acid, detailed experimental protocols for their determination, and a visual representation of a general characterization workflow.

Core Physicochemical Properties

The essential physicochemical data for o-thymotic acid are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid	[2]
Synonyms	o-Thymotinic acid, 3-Isopropyl-6-methylsalicylic acid, 3-Hydroxy-2-p-cymenecarboxylic acid	[1][2]
CAS Number	548-51-6	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2][3]
Molecular Weight	194.23 g/mol	[1][2][3]
Appearance	Monoclinic prismatic needles	[1]
Melting Point	127 °C	[1]
Solubility	Water: 1 g in 10 L at 20 °C.[1] Organic Solvents: Soluble in alcohol, ether, chloroform, benzene, and petroleum ether. [1]	
Volatility	Volatile with steam	[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized, yet detailed, protocols applicable to the characterization of organic acids like o-thymotic acid.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Apparatus:

- Melting point apparatus (e.g., Vernier Melt Station or similar)

- Capillary tubes
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small sample of o-thymotic acid is finely ground into a powder using a mortar and pestle.
- Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a controlled rate.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.^[4] For a pure compound, this range is typically narrow.

Determination of Boiling Point (for liquids, but adaptable for decomposition temperature)

While o-thymotic acid is a solid at room temperature, this protocol is relevant for related liquid compounds or for determining decomposition temperature.

Apparatus:

- Distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)
- Heating mantle
- Boiling chips

Procedure:

- Apparatus Setup: A simple distillation apparatus is assembled. The sample is placed in the round-bottom flask with a few boiling chips.
- Heating: The flask is gently heated.
- Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser.[\[4\]](#)

Determination of Aqueous Solubility

Apparatus:

- Analytical balance
- Volumetric flasks
- Stirrer or shaker bath
- Centrifuge
- UV-Vis Spectrophotometer or HPLC

Procedure:

- Sample Preparation: An excess amount of o-thymotic acid is added to a known volume of water in a flask.
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of o-thymotic acid in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

- pH meter
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- Sample Preparation: A known amount of o-thymotic acid is dissolved in a known volume of water.
- Titration: The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.^[5]
- Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.^[5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like o-thymotic acid.

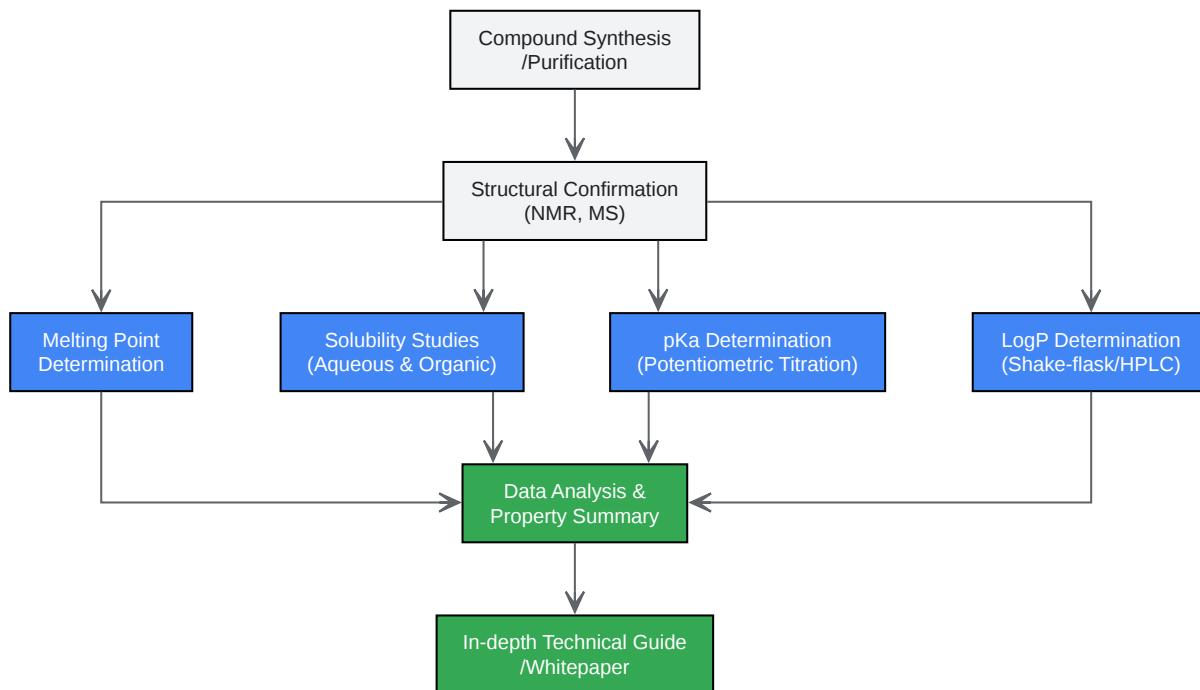


Figure 1. General Experimental Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

General workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of o-thymotic acid. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a framework for the accurate and reproducible determination of these properties. A systematic approach to characterizing such compounds, as outlined in the experimental workflow, is indispensable for advancing research and development in the pharmaceutical and chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. o-Thymotic Acid [drugfuture.com]
- 2. o-Thymotic acid | C11H14O3 | CID 11052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.williams.edu [web.williams.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of o-Thymotic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200341#physicochemical-properties-of-o-thymotic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com